molecular formula C8H10N2O3S B14374918 Urea, (3-(methylsulfonyl)phenyl)- CAS No. 88497-95-4

Urea, (3-(methylsulfonyl)phenyl)-

Cat. No.: B14374918
CAS No.: 88497-95-4
M. Wt: 214.24 g/mol
InChI Key: PGITUQFRJFAVOC-UHFFFAOYSA-N
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Description

Urea, (3-(methylsulfonyl)phenyl)- is an organic compound that belongs to the class of urea derivatives It features a phenyl ring substituted with a methylsulfonyl group at the third position and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or carbamates. For Urea, (3-(methylsulfonyl)phenyl)-, a common synthetic route includes the nucleophilic addition of an amine to an isocyanate intermediate. This reaction can be carried out under mild conditions, often in the presence of a catalyst such as indium triflate or lanthanum triflate .

Industrial Production Methods

Industrial production of urea derivatives often employs large-scale reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, the reaction can be optimized by adjusting the concentration of reactants and the choice of solvents .

Chemical Reactions Analysis

Types of Reactions

Urea, (3-(methylsulfonyl)phenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Urea, (3-(methylsulfonyl)phenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Urea, (3-(methylsulfonyl)phenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methylsulfonyl group can enhance the compound’s binding affinity to these targets, making it a potent inhibitor. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

  • Urea, (4-(methylsulfonyl)phenyl)-
  • Urea, (2-(methylsulfonyl)phenyl)-
  • Urea, (3-(ethylsulfonyl)phenyl)-

Uniqueness

Urea, (3-(methylsulfonyl)phenyl)- is unique due to the specific positioning of the methylsulfonyl group on the phenyl ring, which can influence its reactivity and binding properties

Properties

CAS No.

88497-95-4

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

(3-methylsulfonylphenyl)urea

InChI

InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11)

InChI Key

PGITUQFRJFAVOC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)NC(=O)N

Origin of Product

United States

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